4-Phenyl-5-chloro-1H-imidazole
Description
Historical Development and Significance of Substituted Imidazoles in Organic and Medicinal Chemistry
The imidazole (B134444) ring, a five-membered heterocycle containing two non-adjacent nitrogen atoms, was first synthesized by Heinrich Debus in 1858. wikipedia.orgjvwu.ac.inirjet.net However, derivatives of this structure were known even earlier, in the 1840s. wikipedia.orgjvwu.ac.in This fundamental scaffold is not merely a synthetic curiosity; it is a ubiquitous component of many essential biological molecules, including the amino acid histidine, histamine, and purines found in nucleic acids. rjptonline.orgbionity.comajrconline.org The unique structural and electronic properties of the imidazole ring have made it a "privileged structure" in medicinal chemistry, a core component that frequently appears in a wide array of pharmacologically active compounds. ajrconline.orgnih.gov
The significance of substituted imidazoles has grown immensely since their discovery. nih.gov These derivatives are integral to a vast range of pharmaceuticals, demonstrating activities as antifungal, antiprotozoal, antihypertensive, and anticancer agents. wikipedia.orgrjptonline.org The ability of the imidazole core to be readily modified allows chemists to fine-tune the biological activity of molecules, leading to the development of more potent and selective drugs. ajrconline.orgijsrtjournal.com The electron-rich nature of the ring and its capacity for hydrogen bonding enable strong interactions with various biological targets like enzymes and receptors. ajrconline.orgnih.gov This versatility has cemented the role of substituted imidazoles as a fertile ground for drug discovery and development. rjptonline.orgnih.gov
Structural Attributes of the Imidazole Heterocycle and Halogenated Phenyl Substitutions
The imidazole ring is a planar, aromatic heterocycle. bionity.comajrconline.org It is amphoteric, meaning it can act as both a weak acid and a base. wikipedia.orgbionity.com The two nitrogen atoms are key to its chemical personality; one is a pyrrole-type nitrogen (bearing a hydrogen atom) and the other is a pyridine-type nitrogen (with a lone pair of electrons). ajrconline.org This arrangement allows for two equivalent tautomeric forms. bionity.comajrconline.org The aromaticity of the ring is due to a sextet of π-electrons. bionity.com
The introduction of substituents dramatically influences the properties of the imidazole core. In the case of 4-Phenyl-5-chloro-1H-imidazole, two key substitutions are present: a phenyl group and a chlorine atom.
Phenyl Group: The attachment of a phenyl ring introduces a bulky, hydrophobic component to the molecule. This can influence how the molecule binds to biological targets and can affect its solubility and other pharmacokinetic properties.
Table 1: Physicochemical Properties of Imidazole This interactive table provides a summary of the key physicochemical properties of the parent imidazole molecule.
| Property | Value | Reference |
| Molecular Formula | C₃H₄N₂ | wikipedia.orgbionity.com |
| Molar Mass | 68.08 g/mol | wikipedia.orgbionity.com |
| Appearance | White or pale yellow solid | wikipedia.orgbionity.com |
| Melting Point | 89-91 °C | wikipedia.orgbionity.com |
| Boiling Point | 256 °C | wikipedia.orgbionity.com |
| Solubility in Water | Miscible | bionity.com |
| Acidity (pKa) | 6.993 | bionity.com |
| Dipole Moment | 3.61 D | wikipedia.org |
Research Context for this compound within the Broader Imidazole Landscape
The research into this compound and its derivatives is situated within the extensive and ongoing exploration of substituted imidazoles for various applications. The synthesis of multisubstituted imidazoles is a major focus in organic chemistry, with numerous methods developed to create diverse molecular architectures. researchgate.netderpharmachemica.comresearchgate.net The combination of a phenyl group and a chloro substituent on the imidazole ring is a common strategy in the design of new bioactive compounds. rasayanjournal.co.inresearchgate.net
Derivatives containing the chloro-phenyl-imidazole motif have been investigated for a range of biological activities, including:
Anti-inflammatory and Antimicrobial Agents: Research has shown that imidazole derivatives containing a 2-(4-chlorophenyl)-4,5-diphenyl imidazole moiety exhibit anti-inflammatory and antimicrobial properties. researchgate.netderpharmachemica.com
Anticancer Activity: The imidazole scaffold is a key component in many anticancer agents. ijsrtjournal.comtandfonline.com Derivatives with chloro and phenyl substitutions are often synthesized and evaluated for their potential to inhibit cancer cell growth. tandfonline.commdpi.com
Enzyme Inhibition: The structural features of these compounds make them candidates for inhibiting specific enzymes. evitachem.comsmolecule.com For example, a related compound, L-779450, which is a 2-phenyl-4-(3-hydroxy-4-chlorophenyl)-5-(4-pyridyl)-1H-imidazole, is a potent inhibitor of B-Raf kinase. chemicalbook.com
The synthesis of such compounds often involves multi-step reactions, starting from precursors like benzil (B1666583) and substituted aldehydes, or through methods like the Vilsmeier formylation. rasayanjournal.co.insmolecule.com Researchers are continuously developing more efficient synthetic routes, sometimes employing catalysts like ZnO nanoparticles. researchgate.net
Current Research Gaps and Future Perspectives for this compound Derivatives
While the broader class of substituted imidazoles is well-studied, specific research on this compound itself is less documented in widely available literature compared to its more complex derivatives. This points to several research gaps and opportunities for future investigation.
A primary challenge in imidazole synthesis is achieving regioselectivity, particularly for creating 1,2,4-substituted imidazoles, which are underrepresented in chemical libraries. rollins.edu Developing synthetic methods that allow for precise control over the placement of substituents on the imidazole ring, including the phenyl and chloro groups, remains an important goal. rollins.edu
Future research on this compound and its derivatives could focus on:
Novel Synthetic Methodologies: The development of more efficient, scalable, and regioselective syntheses for this specific scaffold and its derivatives is crucial for enabling further research. rollins.edu
Exploration of Biological Activity: A systematic evaluation of the biological properties of this compound and its simple derivatives is warranted. This could uncover novel antimicrobial, anti-inflammatory, or anticancer activities. researchgate.netwisdomlib.org
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are needed to understand how modifications to the phenyl ring (e.g., adding other substituents) or changing the position of the chloro group affect biological activity. nih.govnih.gov
Material Science Applications: The unique electronic properties conferred by the chloro and phenyl groups suggest that these compounds could be investigated as building blocks for new materials, such as organic electronics or specialized polymers. evitachem.comsmolecule.com
The continued exploration of imidazole-based compounds is a testament to their enduring importance in science. nih.gov As synthetic methods become more sophisticated and our understanding of structure-activity relationships deepens, molecules like this compound will likely play an increasingly significant role in the development of new technologies and therapeutics. tandfonline.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7ClN2 |
|---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
5-chloro-4-phenyl-1H-imidazole |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12) |
InChI Key |
ZSVLSLIBVUOHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC=N2)Cl |
Origin of Product |
United States |
**synthetic Methodologies and Chemical Transformations of 4 Phenyl 5 Chloro 1h Imidazole**
Direct Synthesis Approaches to 4-Phenyl-5-chloro-1H-imidazole
Direct synthesis of this compound involves the sequential or regioselective construction of the imidazole (B134444) ring, followed by or concurrent with the introduction of the necessary phenyl and chloro substituents.
The formation of the imidazole core is a critical step in the synthesis of this compound. Regioselective reactions are essential to ensure the correct placement of substituents on the imidazole ring. One common approach involves the condensation of α-dicarbonyl compounds, aldehydes, and a source of ammonia. sciepub.com For the synthesis of a 4-phenyl substituted imidazole, this could involve the reaction of a phenyl-substituted α-dicarbonyl or α-hydroxyketone.
Computational studies have shed light on the mechanisms governing regioselectivity in imidazole synthesis. For instance, in the reaction of diaminomaleonitrile-based imines with aldehydes, the presence of a 2-hydroxyaryl group can drive the regioselectivity toward imidazole formation over other potential products like 1,2-dihydropyrazines. nih.gov This directing effect is attributed to the group's ability to facilitate an intramolecular proton transfer within the cycloadduct intermediate, guiding the reaction pathway to the desired imidazole scaffold. nih.gov Similar principles of intramolecular assistance and directed bond formation are key to developing regiocontrolled syntheses for specifically substituted imidazoles like the 4-phenyl variant.
Another strategy involves the use of imidamides reacting with sulfoxonium ylides in the presence of an acid, which can provide N-1 substituted imidazoles. rsc.org Adapting such methods to produce NH-imidazoles with specific C-4 and C-5 substitution patterns remains an area of synthetic interest. The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMICs), is another powerful method for creating the imidazole ring and has been widely applied in medicinal chemistry. mdpi.com
The introduction of the phenyl and chloro groups at the C-4 and C-5 positions, respectively, requires carefully chosen precursors and reaction conditions. The phenyl group is often incorporated by starting with a phenyl-containing building block, such as benzil (B1666583) or a derivative, in a condensation reaction. sciepub.comresearchgate.net For example, the reaction between benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a classic method for producing 2,4,5-triphenyl-1H-imidazole. sciepub.com To achieve a 4-phenyl-5-chloro substitution pattern, a synthetic equivalent that directs the phenyl group to C-4 and allows for subsequent or concurrent chlorination at C-5 is necessary.
Direct chlorination of a pre-formed 4-phenyl-1H-imidazole ring is a potential route. Studies on the chlorination of the parent imidazole ring using agents like sodium hypochlorite (B82951) have been conducted to optimize the synthesis of chloroimidazoles, such as 4,5-dichloroimidazole. chemsociety.org.ng Such methods could be adapted for the selective chlorination of 4-phenyl-1H-imidazole. The reactivity of the C-5 position would need to be selectively enhanced, or a protecting group strategy employed, to achieve monochlorination at the desired position.
Alternatively, the chloro-substituent can be introduced by using a chlorinated starting material. For instance, the synthesis of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-formylphenol] involves the reaction of benzil with 2,6-diformyl-4-chlorophenol, demonstrating that a chloro-substituent on an aromatic aldehyde can be carried through the imidazole-forming reaction. researchgate.net This suggests that a chlorinated building block could be used to construct the C4-C5 bond of the imidazole ring, thereby installing the chloro group regioselectively.
Multi-Component Reactions and One-Pot Syntheses for Imidazole Scaffolds
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains significant portions of all the starting materials. rsc.orgtaylorfrancis.comnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity, making them ideal for synthesizing complex heterocyclic scaffolds like substituted imidazoles. rsc.orgtaylorfrancis.comnih.govtandfonline.com
The synthesis of polysubstituted imidazoles is frequently accomplished via one-pot, multi-component condensation reactions. A common and versatile approach is the four-component reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and ammonium acetate. rsc.orgnih.gov This method allows for the synthesis of 1,2,4,5-tetrasubstituted imidazoles in high yields. rsc.org By varying the starting components, a wide library of imidazole derivatives can be accessed. For example, using benzil, a substituted aldehyde, an amine, and ammonium acetate allows for systematic variation of the substituents at the 1, 2, 4, and 5 positions of the imidazole ring.
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Trityl chloride (TrCl) | Four-component | Neutral, solvent-free conditions, high yields, short reaction times. | rsc.org |
| Nanocrystalline MgAl₂O₄ | Four-component | High yields, short reaction times, mild conditions, ultrasonic irradiation. | nih.gov |
| Ionic Liquid ([TEAA]) | Three/Four-component | Efficient for both tri- and tetra-substituted imidazoles. | tandfonline.com |
| Sulfonic acid-functionalized pyridinium (B92312) chloride | Four-component | Green, reusable, solvent-free conditions, high yields. | sharif.edu |
The mechanism of these reactions typically involves the initial condensation of the 1,2-dicarbonyl compound with ammonium acetate to form a diimine intermediate. researchgate.net This is followed by condensation with the aldehyde and the primary amine, leading to a cyclization and subsequent aromatization to yield the stable imidazole ring. researchgate.net The use of various catalysts, such as trityl chloride, nanocrystalline magnesium aluminate, or ionic liquids, can significantly enhance the reaction efficiency and yield. rsc.orgtandfonline.comnih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce environmental impact by using sustainable solvents, developing energy-efficient processes, and employing reusable catalysts. taylorfrancis.com
Deep eutectic solvents (DESs) have emerged as promising green alternatives to traditional volatile organic solvents. researchgate.netrsc.orgnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point significantly lower than that of the individual components. rsc.orgmdpi.com They are often biodegradable, non-toxic, and can be prepared from inexpensive, readily available starting materials. researchgate.netnih.gov
Several studies have demonstrated the successful use of DESs as both the solvent and catalyst for the one-pot, multi-component synthesis of substituted imidazoles. researchgate.netrsc.org For example, a ternary DES composed of dimethyl urea, SnCl₂, and HCl has been shown to be an effective and recyclable medium for synthesizing tri- and tetra-substituted imidazoles in good to excellent yields. researchgate.netnih.gov Another novel DES, prepared from ethyltriphenylphosphonium bromide and protocatechuic acid, has been used as a catalyst for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, offering high yields and very short reaction times. rsc.org The reusability of these DES systems for multiple reaction cycles without a significant loss of catalytic activity underscores their sustainability. researchgate.netnih.gov
| Method | Catalyst/Medium | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Deep Eutectic Solvent | Dimethyl urea/SnCl₂/HCl | 60 °C | Dual solvent/catalyst, recyclable, high yields. | researchgate.netnih.gov |
| Deep Eutectic Solvent | ETPPBr/PCA-DES | 80 °C, Solvent-free | High yields, very short reaction times. | rsc.org |
| Solvent-Free | None (thermal) | 70 °C | High yields, easy work-up, environmentally friendly. | asianpubs.org |
| Catalytic (Nanoparticles) | Copper Oxide (CuO) NPs | Ethanol, Reflux | Simple operation, short reaction time, high yields. | ijarsct.co.in |
| Ultrasonic Irradiation | None | Methanol, Room Temp. | Rapid, milder conditions, minimum waste. | nih.gov |
Solvent-free reaction conditions represent a cornerstone of green chemistry, as they eliminate solvent waste, reduce costs, and simplify product purification. taylorfrancis.comasianpubs.org The one-pot synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions, often with gentle heating, leading to high yields of the desired products. asianpubs.org This approach is not only environmentally benign but also highly efficient. asianpubs.org
The use of heterogeneous and reusable catalysts is another key aspect of green synthetic strategies. Catalysts such as silica (B1680970) sulfuric acid, copper oxide nanoparticles, and various ionic liquids have been employed to promote imidazole synthesis. tandfonline.comijarsct.co.in For instance, a facile and efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles uses copper oxide nanoparticles as an effective and easily separable catalyst in ethanol. ijarsct.co.in Similarly, ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) acetate have been used to catalyze the cyclo-condensation reaction to form trisubstituted imidazoles. tandfonline.com These catalytic methods often lead to shorter reaction times, milder conditions, and higher yields compared to uncatalyzed reactions. Furthermore, sonication has been explored as a green technique to synthesize 2-aryl-4-phenyl-1H-imidazoles, providing a rapid and simple procedure with minimal waste. nih.gov
Chemical Reactivity and Derivatization Pathways of this compound
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the imidazole core, the C4-phenyl substituent, and the C5-chloro atom. The imidazole ring contains two nitrogen atoms, one of which is pyrrole-like (N-1) and the other pyridine-like (N-3), conferring both acidic and basic properties. This structure allows for diverse chemical transformations, making the compound a versatile scaffold for further molecular elaboration. The electron-rich nature of the imidazole ring facilitates electrophilic substitution, while the chloro-substituent at the C5 position serves as a leaving group for nucleophilic substitution and as a handle for various cross-coupling reactions.
The imidazole ring is generally susceptible to electrophilic attack, typically at the nitrogen atoms or the electron-rich carbon positions. globalresearchonline.net Conversely, nucleophilic substitution is less common unless the ring is activated by strongly electron-withdrawing groups or contains a good leaving group. globalresearchonline.netresearchgate.net
Electrophilic Substitution: The primary sites for electrophilic attack on the this compound scaffold are the nitrogen atoms. N-alkylation and N-arylation are common derivatization pathways.
N-Alkylation: This reaction involves the introduction of an alkyl group onto one of the ring nitrogen atoms. The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles is influenced by steric and electronic factors, as well as reaction conditions such as the choice of base and solvent. otago.ac.nzbeilstein-journals.org For this compound, alkylation can theoretically occur at N-1 or N-3, leading to a mixture of regioisomers. The reaction typically proceeds by deprotonating the imidazole with a base (e.g., sodium hydride) followed by the addition of an alkylating agent (e.g., an alkyl halide). beilstein-journals.orgnih.govfabad.org.tr
N-Arylation: The introduction of an aryl group at a nitrogen position can be achieved through copper-catalyzed or palladium-catalyzed coupling reactions. beilstein-journals.org Copper-catalyzed N-arylation, for instance, can be performed with aryl halides or arylboronic acids. organic-chemistry.orgnih.gov These reactions expand the structural diversity by attaching various aromatic systems directly to the imidazole core.
Nucleophilic Substitution: The C5-chloro atom on the imidazole ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. However, such reactions on electron-rich imidazole rings are often challenging and may require harsh conditions or activation by electron-withdrawing groups. globalresearchonline.net The reactivity of the C-Cl bond is significantly lower than corresponding C-Br or C-I bonds. More commonly, the displacement of the chloro group is achieved via transition-metal-catalyzed cross-coupling reactions, which proceed through different mechanisms.
The following table summarizes common substitution reactions for the this compound scaffold.
| Reaction Type | Reagents/Conditions | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, THF) | 1-Alkyl-4-phenyl-5-chloro-imidazole and 1-Alkyl-5-phenyl-4-chloro-imidazole |
| N-Arylation | Aryl halide or Arylboronic acid, Copper or Palladium catalyst, Base | 1-Aryl-4-phenyl-5-chloro-imidazole and 1-Aryl-5-phenyl-4-chloro-imidazole |
| Nucleophilic Substitution (at C5) | Strong nucleophile, Potentially harsh conditions | 4-Phenyl-5-(nucleophile)-1H-imidazole |
The chlorine atom at the C5 position of this compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive functionalization of the imidazole core.
Suzuki-Miyaura Coupling: This reaction couples the C5 position with an organoboron reagent (e.g., aryl- or vinylboronic acid) in the presence of a palladium catalyst and a base. organic-chemistry.orgsemanticscholar.org It is a powerful method for synthesizing biaryl and vinyl-substituted imidazoles. researchgate.net While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands such as phosphines or N-heterocyclic carbenes (NHCs) can facilitate the coupling. organic-chemistry.orgacs.org
Heck-Mizoroki Coupling: The Heck reaction allows for the formation of a new C-C bond by coupling the C5-chloro position with an alkene. researchgate.net This transformation is catalyzed by a palladium complex and typically requires a base. nih.gov It is a valuable tool for synthesizing vinyl-substituted imidazoles, which can be further modified.
Sonogashira Coupling: This reaction enables the synthesis of alkynyl-substituted imidazoles by coupling the C5 position with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govnih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It allows for the amination of the C5 position of this compound by reacting it with primary or secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base. libretexts.org This method provides direct access to a wide range of 5-aminoimidazole derivatives. nih.gov
Direct C-H Arylation: In addition to reactions at the C5-chloro position, the C2 position of the imidazole ring is susceptible to direct C-H functionalization. nih.gov Palladium-catalyzed direct arylation can introduce aryl groups at the C2 position using aryl halides, offering a complementary strategy for building molecular complexity without pre-functionalization at that site. researchgate.netrsc.org
The table below provides an overview of key cross-coupling reactions applicable to this compound.
| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond | Product Example |
| Suzuki-Miyaura | Aryl/Vinylboronic Acid | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base (e.g., K₂CO₃) | C5-C(aryl/vinyl) | 4,5-Diphenyl-1H-imidazole |
| Heck-Mizoroki | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base | C5-C(vinyl) | 4-Phenyl-5-vinyl-1H-imidazole |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | C5-C(alkynyl) | 5-Alkynyl-4-phenyl-1H-imidazole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base (e.g., NaOtBu) | C5-N | 5-Amino-4-phenyl-1H-imidazole |
| Direct C-H Arylation | Aryl Halide | Pd catalyst (e.g., Pd(OAc)₂), Additive | C2-C(aryl) | 2-Aryl-5-chloro-4-phenyl-1H-imidazole |
The oxidation and reduction chemistry of this compound is primarily associated with its individual components: the imidazole ring, the phenyl group, and the chloro substituent.
Oxidation: The imidazole ring itself is generally resistant to oxidation due to its aromatic nature. Under forcing conditions, degradation of the ring can occur. The phenyl substituent could be oxidized to introduce hydroxyl groups or undergo cleavage, but this would require harsh oxidizing agents. A more specific oxidation is the formation of imidazole N-oxides, which can be achieved using oxidizing agents like peroxy acids. These N-oxides can then serve as intermediates for further functionalization.
Reduction:
Reductive Dehalogenation: A common transformation for aryl halides is the removal of the halogen atom. The C5-chloro group can be removed via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) or by using other reducing agents. This would yield 4-Phenyl-1H-imidazole.
Ring Reduction: The phenyl ring can be reduced to a cyclohexyl ring under catalytic hydrogenation at elevated pressures and temperatures, although the imidazole ring is typically resistant to such reduction. Complete saturation of the imidazole ring is also possible but requires specific and often harsh reducing conditions.
The following table outlines potential oxidation and reduction reactions.
| Reaction Type | Reagents/Conditions | Potential Product |
| Oxidation | Peroxy acids (e.g., m-CPBA) | This compound-N-oxide |
| Reduction (Dehalogenation) | H₂, Pd/C catalyst | 4-Phenyl-1H-imidazole |
| Reduction (Phenyl Ring) | H₂, High pressure/temperature, Catalyst (e.g., Rh/C) | 4-Cyclohexyl-5-chloro-1H-imidazole |
**advanced Structural Characterization and Computational Studies of 4 Phenyl 5 Chloro 1h Imidazole**
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-Phenyl-5-chloro-1H-imidazole in solution. By analyzing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of this compound provides critical information about the chemical environment of the hydrogen atoms. The spectrum typically shows a distinct signal for the imidazole (B134444) proton (N-H), which is often broad due to quadrupole coupling and chemical exchange. The protons of the phenyl group appear in the aromatic region, with their chemical shifts and splitting patterns dictated by their position relative to the imidazole ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole N-H | Variable (often broad) | - |
| Imidazole C2-H | ~7.6 | ~135 |
| Imidazole C4 | - | ~128 |
| Imidazole C5 | - | ~115 |
| Phenyl C1' | - | ~130 |
| Phenyl C2'/C6' | Multiplet (~7.4-7.5) | ~128.5 |
| Phenyl C3'/C5' | Multiplet (~7.3-7.4) | ~129 |
| Phenyl C4' | Multiplet (~7.2-7.3) | ~127 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms within the this compound molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity of protons within the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the C2-H proton to its corresponding carbon atom in the imidazole ring and the phenyl protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations. It can show correlations from the phenyl protons to the C4 of the imidazole ring, confirming the attachment point of the phenyl group. Correlations from the imidazole N-H proton to C2, C4, and C5 are also vital for piecing together the heterocyclic ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. It can be used to confirm the through-space relationships between protons on the phenyl ring and the imidazole ring, further solidifying the conformational arrangement of the molecule.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Characteristic Functional Group Frequencies and Conformational Insights
The IR and Raman spectra of this compound display a series of characteristic absorption bands that are indicative of its structure.
N-H Stretching: A prominent band, often broad, is observed in the IR spectrum typically in the range of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibration of the imidazole ring.
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group appear above 3000 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the phenyl ring and the C=N and C=C bonds of the imidazole ring typically occur in the 1400-1600 cm⁻¹ region.
C-Cl Stretching: The C-Cl stretching vibration gives rise to a characteristic band in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.
The combination of IR and Raman data provides a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other due to selection rules.
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch | 3100-3300 | IR |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| C=C/C=N Ring Stretch | 1400-1600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₉H₇ClN₂). The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the (M+2)⁺ peak, with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic signature serves as a definitive confirmation of the presence and number of chlorine atoms in the molecule. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific neutral fragments.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions
In related chloro-phenyl imidazole structures, the central imidazole ring and the adjacent phenyl ring are typically planar. researchgate.net The orientation of these rings relative to each other is a key structural feature. For instance, in studies of similar 1-phenyl-1H-imidazole derivatives, the dihedral angle between the imidazole and arene rings has been observed to vary significantly depending on the substitution pattern and the intermolecular forces at play. nih.gov
The arrangement of molecules within a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Hydrogen bonds are among the most critical forces directing the supramolecular architecture. researcher.life In crystals of related imidazole derivatives, extensive networks of hydrogen bonds, including conventional N-H⋯N or N-H⋯O bonds and weaker C-H⋯N, C-H⋯O, and C-H⋯Cl interactions, are frequently observed. researchgate.netiosrjournals.org
These interactions often link molecules into chains, layers, or more complex three-dimensional networks. iosrjournals.orgrasayanjournal.co.in For example, in the crystal structure of 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)-6-(4,5-diphenyl-1H-imidazol-3-ium-2-yl)]phenol nitrate (B79036), both intramolecular and intermolecular hydrogen bonds involving the imidazole rings, nitrate ions, and chloro-substituent stabilize the crystal packing, leading to a three-dimensional assembly. researchgate.netiosrjournals.org π-π stacking interactions between aromatic rings (phenyl and imidazole) are also a common feature that contributes to the stability of the crystal lattice in these types of compounds. researchgate.netresearcher.life
Table 1: Examples of Hydrogen Bond Geometries in Related Imidazole Compounds Data presented is for analogous compounds to illustrate typical interaction parameters.
| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Source Compound | Citation |
|---|---|---|---|---|---|---|
| C13–H13···N1 | 0.93 | 2.50 | 2.8441(3) | 102 | 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl) derivative | rasayanjournal.co.in |
| C16–H16···O1 | 0.93 | 2.45 | 3.3722(3) | 171 | 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl) derivative | rasayanjournal.co.in |
| N(imidazol)–H···O(nitrate) | - | - | - | - | 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)] derivative | researchgate.net |
| C(phenyl)–H···Cl | - | - | - | - | 4-chloro-[2-(4,5-diphenyl-1H-imidazol-2-yl)] derivative | researchgate.net |
Computational Chemistry Approaches to Structural and Electronic Properties
Computational chemistry serves as a powerful tool to investigate the molecular properties of compounds like this compound, providing insights that are complementary to experimental data. tandfonline.comscirp.org These theoretical methods can predict molecular structures, spectroscopic signatures, and electronic characteristics. researchgate.net
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. niscpr.res.indergipark.org.tr By employing functionals such as B3LYP with basis sets like 6-31G or 6-311G, researchers can calculate the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule. researchgate.netresearchgate.net
These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography. researchgate.net For substituted imidazoles, DFT studies help to understand the influence of different functional groups on the geometry and stability of the molecule. niscpr.res.inresearchgate.net The method is also used to determine thermodynamic parameters, such as the heat of formation, which is crucial for assessing molecular stability. niscpr.res.in
A significant application of DFT is the prediction of various spectroscopic parameters. Theoretical calculations can generate vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netresearchgate.netresearchgate.net The calculated spectra can be compared with experimental spectra to aid in the assignment of signals and to validate the computed structure. researchgate.net
For example, in studies of 4-phenylimidazole (B135205) and its derivatives, DFT calculations have been successfully used to simulate IR, Raman, and NMR spectra, showing good agreement with experimental findings after appropriate scaling of the theoretical data. researchgate.netresearchgate.net This predictive capability is invaluable for structural elucidation and for understanding the vibrational modes and electronic environment of the molecule.
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Related Chalcone Data from (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, demonstrating the predictive power of DFT.
| Carbon Atom | Experimental ¹³C NMR (ppm) | Calculated ¹³C NMR (ppm) | Citation |
|---|---|---|---|
| C1 | 117.68 | 121.3 | researchgate.net |
| C2 | 118.76 | 120.9 | researchgate.net |
| C3 | 120.06 | 122.9 | researchgate.net |
| C4 | 121.61 | 132.8 | researchgate.net |
| C5 | 128.70 | 131.5 | researchgate.net |
| C6 | 130.37 | 131.8 | researchgate.net |
The electronic properties and reactivity of a molecule are largely determined by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for evaluating the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netirjweb.com
DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. nih.gov For imidazole derivatives, the HOMO is often localized over the phenyl and imidazole rings, while the LUMO distribution depends on the specific substituents. malayajournal.orgnih.gov Furthermore, analysis of the molecular charge distribution, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the net electrostatic potential on each atom. irjweb.comnih.gov This information is crucial for identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its behavior in chemical reactions. malayajournal.org
Table 3: Example of Calculated Frontier Molecular Orbital Properties for an Imidazole Derivative Data from a theoretical study on a furan-imidazole derivative to illustrate typical calculated values.
| Parameter | Energy (eV) | Citation |
|---|---|---|
| EHOMO | -5.2822 | malayajournal.org |
| ELUMO | -1.2715 | malayajournal.org |
| Energy Gap (ΔE) | 4.0106 | malayajournal.org |
**preclinical Biological Activity and Mechanistic Investigations of 4 Phenyl 5 Chloro 1h Imidazole and Its Derivatives**
Antimicrobial Activity Studies (in vitro)
Derivatives of 4-Phenyl-5-chloro-1H-imidazole have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing challenge of drug resistance.
The antibacterial potential of imidazole (B134444) derivatives has been demonstrated against a spectrum of both Gram-positive and Gram-negative bacteria. While specific data for this compound is not extensively documented in publicly available literature, studies on analogous compounds provide valuable insights. For instance, a series of 5-nitroimidazole/pyrrole hybrids showed activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) with MIC values ranging from 20–40 µM and 40–70 µM, respectively nih.gov. Another study on 5-nitroimidazole/1,3,4-oxadiazole hybrids reported significant activity against E. coli with MIC values between 4.9–17 µM nih.gov.
Furthermore, a hybrid of 5-nitroimidazole and oxazolidinone was found to be a potent antibacterial agent against Bacillus cereus, a Gram-positive bacterium, with an MIC value of 200 nM nih.gov. The antibacterial activity of certain imidazole derivatives is often influenced by the nature and position of substituents on the imidazole and phenyl rings. For example, in a series of 4,5-diphenyl-1H-imidazole derivatives, a compound bearing a benzimidazole (B57391) moiety with a 5-chloro substitution (compound 6d ) demonstrated potent activity against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL, which was twofold more potent than the reference drug ciprofloxacin (B1669076) semanticscholar.orgresearchgate.net. Another derivative with a 5-trifluoromethyl substitution on the benzimidazole ring (compound 6c ) showed moderate activity against Staphylococcus aureus and Enterococcus faecalis with an MIC of 16 µg/mL semanticscholar.org.
These findings underscore the potential of halogenated phenyl-imidazole derivatives as a promising class of antibacterial agents. The data from related compounds are summarized in the table below.
Table 1: In Vitro Antibacterial Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | MIC (µM) | Reference(s) |
|---|---|---|---|
| 5-Nitroimidazole/pyrrole hybrids | Staphylococcus aureus | 20–40 | nih.gov |
| Escherichia coli | 40–70 | nih.gov | |
| 5-Nitroimidazole/1,3,4-oxadiazole hybrids | Escherichia coli | 4.9–17 | nih.gov |
| 5-Nitroimidazole/oxazolidinone hybrid | Bacillus cereus | 0.2 | nih.gov |
| 2-[(5-chloro-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6d ) | Staphylococcus aureus | 4 µg/mL | semanticscholar.orgresearchgate.net |
| 2-[(5-(trifluoromethyl)-1H-benzimidazol-2-yl)methylthio]-4,5-diphenyl-1H-imidazole (6c ) | Staphylococcus aureus, Enterococcus faecalis | 16 µg/mL | semanticscholar.org |
Imidazole derivatives are a well-established class of antifungal agents, with many clinically used drugs belonging to this family. Their mechanism of action often involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The antifungal activity of derivatives related to this compound has been evaluated against various clinically relevant fungi.
For instance, a study on 4-substituted imidazole sulfonamides revealed potent in vitro activity against key Candida strains, with the most active compound demonstrating inhibition at concentrations below 100 nM, comparable to the potency of itraconazole (B105839) semanticscholar.org. The evaluation of antifungal susceptibility is typically determined by methods such as broth microdilution to establish the Minimum Inhibitory Concentration (MIC) nih.govnih.gov. For azole antifungals, the MIC is generally defined as the lowest drug concentration that causes a ≥50% decrease in fungal growth nih.gov.
The antimicrobial action of imidazole derivatives is often multifaceted. In fungi, the primary mechanism for many azole antifungals is the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane, leading to growth inhibition.
In bacteria, the mechanisms can be more varied. For nitroimidazole derivatives, their mode of action involves the reduction of the nitro group under anaerobic conditions to form reactive nitroso radicals. These radicals can then damage bacterial DNA and other macromolecules, leading to cell death nih.gov. For other imidazole derivatives, the mechanism may involve interference with bacterial cell wall synthesis or disruption of the cell membrane integrity. The amphiphilic nature of some imidazole-based ionic liquids, for example, allows them to insert into the phospholipid bilayer of the bacterial cell membrane, leading to its disruption .
Anticancer Activity Studies (in vitro, cell lines)
In addition to their antimicrobial properties, imidazole derivatives have emerged as a promising scaffold for the development of novel anticancer agents. The planar structure of the imidazole ring allows it to interact with various biological targets implicated in cancer progression, such as enzymes and nucleic acids.
A number of studies have reported the cytotoxic effects of imidazole derivatives against a panel of human cancer cell lines, including the breast adenocarcinoma cell line (MCF-7), the lung carcinoma cell line (A549), and the hepatocellular carcinoma cell line (HepG2).
While direct IC50 values for this compound are not extensively reported, data from closely related analogs highlight the potential of this chemical class. For example, a benzimidazole derivative, se-182 , exhibited significant dose-dependent cytotoxicity against A549 and HepG2 cells with IC50 values of 15.80 µg/mL and 15.58 µg/mL, respectively nih.gov. In another study, certain coumarin-triazole hybrids demonstrated potent activity against MCF-7 cells, with IC50 values ranging from 2.66 to 10.08 µM, which was significantly lower than that of the standard drug cisplatin (B142131) (45.33 µM) nih.gov. The cytotoxicity of cisplatin itself can vary, with reported IC50 values for MCF-7, HepG2, and HeLa cells showing considerable heterogeneity across different studies researchgate.net.
The table below summarizes the cytotoxic activity of selected imidazole and benzimidazole derivatives against common cancer cell lines.
Table 2: In Vitro Cytotoxicity of Selected Imidazole and Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
|---|---|---|---|
| se-182 (a benzimidazole derivative) | A549 | 15.80 µg/mL | nih.gov |
| HepG2 | 15.58 µg/mL | nih.gov | |
| LaSOM 186 (coumarin-triazole hybrid) | MCF-7 | 2.66 | nih.gov |
| LaSOM 190 (coumarin-triazole hybrid) | MCF-7 | 6.56 | nih.gov |
| LaSOM 185 (coumarin-triazole hybrid) | MCF-7 | 7.62 | nih.gov |
| LaSOM 180 (coumarin-triazole hybrid) | MCF-7 | 10.08 | nih.gov |
| Cisplatin (Reference Drug) | MCF-7 | 45.33 | nih.gov |
| Imidazole derivative 5 | MCF-7 | < 5 | researchgate.net |
| HepG2 | < 5 | researchgate.net | |
| HCT-116 | < 5 | researchgate.net | |
| Imidazole derivative 11a | MCF-7 | 3.7 | nih.gov |
| HepG2 | 8.2 | nih.gov | |
| A549 | 9.8 | nih.gov | |
| Imidazole derivative 12f | MCF-7 | 7.17 | nih.gov |
| HepG2 | 2.2 | nih.gov | |
| A549 | 4.5 | nih.gov |
A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis, or programmed cell death, and the modulation of the cell cycle. Several studies have demonstrated that imidazole derivatives can trigger these cellular processes in cancer cells.
For instance, treatment of colon cancer cell lines DLD-1 and HCT-116 with imidazole suppressed cell viability and led to chromatin condensation and the appearance of apoptotic nuclei frontiersin.org. This was accompanied by an increase in the proportion of cells in the G0/G1 phase of the cell cycle and a decrease in the S and G2/M phases, indicating cell cycle arrest frontiersin.org. The pro-apoptotic effects were further evidenced by the activation of caspases-3, -8, and -9, and an increase in the expression of Bax and p53, while the anti-apoptotic protein Bcl-2 was suppressed frontiersin.org.
In another study, a dichloromethane (B109758) fraction of Toddalia asiatica, which may contain imidazole-like compounds, induced G2/M phase cell cycle arrest in HT-29 cells mdpi.com. Furthermore, certain benzimidazole derivatives have been shown to induce apoptosis in A549 and MDA-MB-231 cancer cells, with one compound causing a significant increase in the early apoptotic cell population. The induction of apoptosis by these compounds is a critical indicator of their potential as anticancer therapeutic agents. The ability of these compounds to arrest the cell cycle at various checkpoints prevents the proliferation of cancer cells.
Identification of Molecular Targets and Signaling Pathway Perturbations (e.g., enzyme inhibition, receptor binding)
Derivatives of 4-phenyl-1H-imidazole have been identified as potent inhibitors of several key enzymes and modulators of critical signaling pathways implicated in disease. A systematic study of these derivatives has focused on their interaction with Indoleamine 2,3-dioxygenase (IDO), an enzyme targeted for cancer therapy due to its role in pathological immune suppression. nih.gov Computational docking and subsequent synthesis have shown that 4-phenyl-imidazole analogs can bind to the heme iron at the active site of IDO. nih.gov Certain potent inhibitors appear to leverage interactions with specific amino acid residues like C129 and S167 within the active site. nih.gov
In the context of cancer signaling, trisubstituted-imidazole derivatives have been shown to target the oncogenic PI3K/Akt/mTOR pathway. plos.org For instance, the compound 2-chloro-3-(4, 5-diphenyl-1H-imidazol-2-yl) pyridine (B92270) (CIP) was found to downregulate the phosphorylation of key proteins in this pathway, including Akt, PDK, and mTOR. plos.org Similarly, certain imidazole derivatives have been developed as inhibitors of the Jak/Stat signaling pathway, with compounds like AZD1480 emerging as potent Jak2 inhibitors. acs.org Other research has identified imidazole derivatives that inhibit p38 mitogen-activated protein kinase (MAPK), a pathway involved in viral infection processes. nih.gov The anti-inflammatory effects of some imidazole derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes. nih.gov Molecular docking studies have revealed high binding affinity of these compounds with the COX-2 receptor, comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
Table 1: Molecular Targets and Signaling Pathways Perturbed by Imidazole Derivatives
| Compound Class/Derivative | Molecular Target/Pathway | Mechanism of Action | Reference |
|---|---|---|---|
| 4-Phenyl-imidazole analogs | Indoleamine 2,3-dioxygenase (IDO) | Binds to heme iron in the active site, interacts with C129 & S167 residues. | nih.gov |
| Trisubstituted-imidazoles (e.g., CIP) | PI3K/Akt/mTOR Pathway | Downregulates phosphorylation of Akt, PDK, and mTOR. | plos.org |
| Pyrazol-3-yl pyrimidin-4-amines (e.g., AZD1480) | Jak/Stat Pathway | Potent inhibition of Jak2 kinase. | acs.org |
| 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI) | p38 Mitogen-Activated Protein Kinase (MAPK) | Specific inhibition of p38 kinase activity. | nih.gov |
| Substituted imidazole analogues | Cyclooxygenase-2 (COX-2) | Binds to the active site, inhibiting enzyme activity. | nih.gov |
Anti-Inflammatory and Analgesic Potential (in vivo animal models, without dosage/safety)
The therapeutic potential of imidazole derivatives extends to the management of inflammation and pain, as demonstrated in various preclinical animal models.
The anti-inflammatory activity of novel imidazole derivatives has been evaluated using the carrageenan-induced rat paw edema model, a standard method for assessing acute inflammation. nih.govnih.gov In these studies, certain synthesized imidazole analogues exhibited good anti-inflammatory activity, with some compounds achieving 100% inhibition of edema, comparable to the standard drug diclofenac. nih.gov Similarly, the analgesic properties of these compounds have been tested using the hot plate method, which measures the response to thermal pain. nih.gov One derivative, 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole, showed significant analgesic activity in this model. nih.gov These studies confirm that substituted imidazoles are a promising class of compounds for developing new anti-inflammatory and analgesic agents. nih.govnih.gov
Table 2: Efficacy of Imidazole Derivatives in Animal Models of Inflammation and Pain
| Compound Derivative | Animal Model | Activity | Finding | Reference |
|---|---|---|---|---|
| 2-(2,6-dichlorophenyl)-1-(4-ethoxyphenyl)-4,5-diphenyl-1H-imidazole | Carrageenan-induced rat paw edema | Anti-inflammatory | Exhibited good anti-inflammatory activity, comparable to diclofenac. | nih.gov |
| 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole | Hot plate method | Analgesic | Showed significant analgesic activity. | nih.gov |
| Methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Carrageenan-induced rat paw edema | Anti-inflammatory | Showed significant anti-inflammatory response compared to control. | nih.gov |
| Methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles | Writhing test | Analgesic | Several compounds were identified as active analgesic agents. | nih.gov |
Investigations into the mechanisms underlying the anti-inflammatory effects of imidazole derivatives have included the analysis of pharmacodynamic biomarkers. A study on a tetrasubstituted fluorophenyl imidazole found that the compound reduced the secretion of pro-inflammatory cytokines in mice. researchgate.net This suggests that the anti-inflammatory action of these compounds is mediated, at least in part, by their ability to modulate the production of key signaling molecules involved in the inflammatory cascade.
Antiviral Activity (preclinical)
A broad range of antiviral activities has been reported for various imidazole derivatives, highlighting their potential as scaffolds for the development of novel antiviral therapeutics.
Imidazole-containing compounds have demonstrated inhibitory effects against a diverse panel of viruses in cell culture systems. Derivatives have been identified with potent activity against Human Immunodeficiency Virus (HIV-1). nih.govnih.gov Other research has shown that imidazole derivatives can inhibit the replication of Dengue virus (DENV-2) and Hepatitis B virus (HBV) in cell culture. nih.gov The compound 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI) was found to prevent permissive Human Cytomegalovirus (HCMV) infection by inhibiting viral DNA replication and late-gene expression in human fibroblasts. nih.gov Furthermore, imidazole derivatives have shown inhibitory activity against other viruses such as the vaccinia virus. nih.gov
Table 3: Preclinical Antiviral Activity of Imidazole Derivatives in Cell Culture
| Virus | Compound Class/Derivative | Cell System | Endpoint Measured | Reference |
|---|---|---|---|---|
| HIV-1 | Imidazole thioacetanilide (B1681303) derivatives | - | Potent inhibition of HIV-1 replication. | nih.gov |
| HIV-1 | 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives | TZM-bl cells | Inhibition of HIV-1 NL4-3 virus. | nih.gov |
| Dengue Virus (DENV-2) | Metal complex of 2,4,5-triphenyl-1H-imidazole | Vero cells | Inhibition of DENV-2 replication. | nih.gov |
| Hepatitis B Virus (HBV) | 2-aminoalkylsubstituted 6-chloro-1H-imidazo[4,5-b]pyridines | - | Promising activity against HBV. | nih.gov |
| Human Cytomegalovirus (HCMV) | 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)1H-imidazole (FHPI) | Human fibroblasts | Inhibition of HCMV DNA replication and late gene expression. | nih.gov |
| Vaccinia Virus | 1-hydroxyimidazole derivatives | Vero cell culture | Good inhibitory activity against the virus. | nih.gov |
The antiviral mechanisms of some compounds are linked to their ability to modulate the host immune response. Interferons (IFNs) are cytokines with potent antiviral and immunomodulatory properties. nih.gov While direct evidence linking this compound derivatives to interferon induction is still emerging, the broader class of immunomodulatory agents often functions by stimulating immune cells and cytokine production. nih.gov The therapeutic efficacy of interferons in treating virally induced diseases is well-established, suggesting that compounds capable of modulating these pathways could offer significant antiviral benefits. nih.govnih.gov
**structure Activity Relationship Sar and Rational Design of 4 Phenyl 5 Chloro 1h Imidazole Derivatives**
Systematic Modulations of the Phenyl Ring and their Impact on Biological Activity
The phenyl ring at the 4-position of the imidazole (B134444) core is a key area for modification to probe the active site of target proteins and enhance biological activity.
The electronic and steric properties of substituents on the phenyl ring significantly influence the biological activity of 4-Phenyl-5-chloro-1H-imidazole derivatives.
Electron-withdrawing vs. Electron-donating Groups: In a series of fused carbazole-imidazole derivatives, compounds with electron-withdrawing substituents, such as 4-fluoro and 4-chloro, on the 3-phenyl ring demonstrated greater inhibitory activity compared to those with electron-donating groups like a 4-methyl substituent. sci-hub.se This trend suggests that reducing the electron density of the phenyl ring can be beneficial for certain biological targets. For instance, a 4-chloro substitution on the phenyl ring of 5'-thiourea-substituted α-thymidine analogues led to a 3-fold increase in activity, confirming the positive effect of lipophilic and electron-withdrawing substituents. acs.org
Steric Bulk: The size and position of substituents also play a critical role. In the development of indoleamine 2,3-dioxygenase (IDO) inhibitors, docking experiments indicated that sulfur-containing ortho substituents on the phenyl ring were well-tolerated and could form hydrophobic contacts or SH-π interactions within the active site, leading to modest increases in potency. nih.gov Conversely, introducing a larger group like a 3-methyl group on the 3-phenyl ring of a 1-(4-chlorophenyl) series led to a significant decrease in α-glucosidase inhibitory effect. sci-hub.se
Positional Isomerism: The position of the substituent on the phenyl ring is also a critical determinant of activity. In a study on imidazole-thione linked benzotriazole (B28993) derivatives, the introduction of a chloro substituent at different positions on the phenyl ring resulted in good antiproliferative activity with minor differences in IC50 values. mdpi.com However, combining chloro substituents at the 2 and 4 positions led to impressive potency. mdpi.com
Interactive Data Table: Impact of Phenyl Ring Substituents on Biological Activity
| Parent Compound Series | Substituent | Position | Effect on Activity | Biological Target/Assay |
| Fused Carbazole-Imidazoles sci-hub.se | 4-Fluoro | 3-Phenyl | Increased Inhibition | α-Glucosidase |
| Fused Carbazole-Imidazoles sci-hub.se | 4-Chloro | 3-Phenyl | Increased Inhibition | α-Glucosidase |
| Fused Carbazole-Imidazoles sci-hub.se | 4-Methyl | 3-Phenyl | Decreased Inhibition | α-Glucosidase |
| 4-Phenyl-imidazole (for IDO) nih.gov | 2-Thiomethoxy | Phenyl | Modest Increase | Indoleamine 2,3-dioxygenase |
| Imidazole-thione Benzotriazoles mdpi.com | 2,4-Dichloro | Phenyl | Impressive Potency | Antiproliferative (Cancer Cells) |
| 5'-Thiourea α-thymidines acs.org | 4-Chloro | Phenyl | 3-fold Increase | Thymidine Monophosphate Kinase |
Modifications of the Chloro Substituent and their Biological Consequences
The presence of the chloro substituent can significantly influence a compound's biological activity. ontosight.ai In a series of imidazole-thione linked benzotriazole derivatives, compounds with a chloro group demonstrated better cell viability inhibition compared to their fluoro or bromo analogues. mdpi.com Halogen bonds formed between a chloro substituent and amino acid residues like ASP 855 and GLN 791 have been observed in docking studies, highlighting the importance of this interaction for binding affinity. nih.gov
Replacing the chlorine atom with other functional groups through nucleophilic substitution can lead to a diverse range of derivatives with potentially altered biological activities. evitachem.com For instance, the chlorine atom's electron-withdrawing nature can affect the basicity of other parts of the molecule, such as an amine group at the C2 position, when compared to other halogen-substituted analogs.
Functionalization of the Imidazole Nitrogen and its Influence on Activity and Selectivity
Modification of the nitrogen atoms within the imidazole ring is a common strategy to modulate the physicochemical properties and biological activity of the resulting derivatives.
Functionalization at the N-1 position of the imidazole ring has been shown to be a critical determinant of activity for certain targets. For example, in the case of IDO inhibitors, N-1 substituted 4-phenyl-imidazole derivatives were found to be inactive, confirming that the N-1 nitrogen is essential for binding to the heme iron at the active site. nih.gov Conversely, substitution at the N-3 position was tolerated, with an N-3 benzyl (B1604629) substituted derivative showing similar potency to the parent compound. nih.gov
Studies on N-1-substituted imidazole derivatives have shown that lipophilicity and the electron-withdrawing effects of the substituents correlate with their potency for activating certain enzymes. nih.gov For instance, compounds with aryl or aralkyl substituents at the 1-position of the imidazole showed significant enhancement of styrene (B11656) oxide hydrolase activity. nih.gov
Computational Approaches to SAR and Molecular Design
Computational methods are invaluable tools in the rational design of this compound derivatives, providing insights into their interactions with biological targets and guiding the synthesis of more potent and selective compounds.
QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach helps in predicting the activity of novel derivatives and in understanding the key structural features required for activity.
For imidazole derivatives, 2D and 3D QSAR analyses have been successfully employed. crpsonline.com A 2D QSAR study on imidazole derivatives as heme oxygenase inhibitors revealed that physicochemical and alignment-independent descriptors were important for inhibitory activity. crpsonline.com 3D QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been used to study antifungal imidazole derivatives. asianpubs.org These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the design of new potent inhibitors. crpsonline.comasianpubs.org
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein at an atomic level.
Molecular Docking: Docking studies have been instrumental in understanding the binding modes of this compound derivatives. For example, docking experiments with IDO guided the design and synthesis of analogs by studying interactions at the active site entrance, the interior of the active site, and with the heme iron. nih.gov These studies can reveal key interactions, such as the binding of the imidazole N-1 nitrogen to the heme iron, and help rationalize the observed activity of different derivatives. nih.gov Similarly, docking studies of imidazole analogs with 14α-demethylase have shown interactions with protein residues, the heme cofactor, and water molecules in the active site. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of its stability and the nature of the interactions over time. nih.gov By running simulations, researchers can analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand the stability of the complex and the flexibility of different regions. nih.govscielo.br These simulations can also provide detailed information about hydrogen bonding and other non-covalent interactions that are crucial for binding affinity and selectivity. scielo.br
Interactive Data Table: Computational Approaches in the Study of Imidazole Derivatives
| Computational Method | Application | Key Findings/Insights | Target/System Studied |
| 2D QSAR crpsonline.com | Heme Oxygenase Inhibition | Physicochemical and alignment-independent descriptors are important for activity. | Heme Oxygenase |
| 3D QSAR (CoMFA/CoMSIA) asianpubs.org | Antifungal Activity | Identified favorable steric, electrostatic, and hydrophobic regions for activity. | Candida P450DM |
| Molecular Docking nih.gov | IDO Inhibition | Guided synthesis by predicting binding modes and key interactions with the active site. | Indoleamine 2,3-dioxygenase |
| Molecular Docking researchgate.net | Antifungal Activity | Showed interactions with protein residues and heme cofactor in 14α-demethylase. | Candida albicans 14α-demethylase |
| Molecular Dynamics nih.govscielo.br | Sirtuin Inhibition/Anti-melanoma | Assessed stability of ligand-protein complexes and analyzed dynamic interactions. | Sirtuins, Aurora Kinase |
Pharmacophore Modeling for De Novo Design
Pharmacophore modeling is a cornerstone of rational drug design, enabling the creation of novel molecules, or de novo design, by abstracting the essential steric and electronic features required for a ligand to interact with a specific biological target. For derivatives of the this compound scaffold, which is a key component of various kinase inhibitors, pharmacophore models serve as a three-dimensional blueprint for designing new and potentially more potent compounds. nih.govresearchgate.net This process involves identifying the key molecular interaction points that govern the molecule's biological activity and using this model as a template for constructing new chemical entities. researchgate.netresearchgate.net
The development of a pharmacophore model can be approached from two directions: ligand-based or structure-based. mdpi.com
Ligand-Based (LB) Modeling: This method is employed when the 3D structure of the biological target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features that are responsible for their activity. mdpi.comscirp.org
Structure-Based (SB) Modeling: When the crystal structure of the target protein (e.g., a kinase) complexed with a ligand is available, this approach can be used. The model is generated by analyzing the key interactions between the ligand and the protein's binding site. mdpi.comacs.orgnih.gov
For imidazole-based compounds, these models typically map a specific spatial arrangement of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com The phenyl group of the this compound core, for instance, frequently occupies a critical hydrophobic pocket in the target protein, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors or donors, often interacting with the hinge region of kinases. nih.gov
Once a pharmacophore model is generated and validated, it becomes a powerful tool for de novo design. frontiersin.orgnih.gov The model can be used as a query to screen virtual libraries of compounds, identifying novel scaffolds that present the correct pharmacophoric features in the correct 3D orientation. scirp.orgnih.gov More advanced de novo design algorithms use the pharmacophore model as a set of constraints to build new molecules fragment by fragment, ensuring that the resulting structures are optimized for binding to the target. acs.orgresearchgate.net
The key chemical features identified in pharmacophore models for kinase inhibitors, a common target for imidazole derivatives, are summarized below.
Table 1: Key Pharmacophoric Features for Imidazole-Based Kinase Inhibitors
| Feature | Abbreviation | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | HBA | An atom or group with a lone pair of electrons capable of forming a hydrogen bond with a donor group on the receptor. | Interacts with key amino acid residues in the kinase hinge region (e.g., backbone amides). nih.govmdpi.comacs.org |
| Hydrogen Bond Donor | HBD | An atom or group with an electropositive hydrogen atom that can be donated to an acceptor group on the receptor. | Forms crucial hydrogen bonds with residues in the hinge region (e.g., backbone carbonyls). nih.govmdpi.com |
| Hydrophobic Feature | H | A non-polar group that can engage in van der Waals or hydrophobic interactions. | Occupies hydrophobic pockets within the ATP-binding site, contributing to affinity and selectivity. nih.govmdpi.com |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. | Participates in π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket. nih.govscirp.org |
| Excluded Volume | XVOL | A region of space within the binding site that should not be occupied by the ligand to avoid steric clashes. | Defines the steric boundaries of the binding pocket, guiding the size and shape of designed molecules. mdpi.com |
Using these defined features, a hypothetical pharmacophore model can be constructed to guide the design of new derivatives. The model specifies the ideal locations and relative orientations of these features.
Table 2: Example of a Structure-Based Pharmacophore Model for a Generic Kinase Target
| Feature No. | Feature Type | Vector/Location | Radius (Å) | Constraints |
| 1 | HBA | Interaction with Met109 NH | 1.0 | Required for hinge binding |
| 2 | HBD | Interaction with Glu107 C=O | 1.0 | Required for hinge binding |
| 3 | AR | Centered in hydrophobic pocket I | 1.5 | Occupied by phenyl group |
| 4 | H | Located in hydrophobic pocket II | 1.2 | Site for selectivity tuning |
| 5 | XVOL | Defines the outer boundary of the ATP site | N/A | Avoids steric hindrance |
This model can then be used to design new molecules from scratch. The de novo design process might involve placing a core fragment like the this compound into the model and then computationally "growing" substituents that satisfy the remaining pharmacophoric features. This approach allows for the exploration of novel chemical space beyond simple modifications of known inhibitors.
Table 3: Examples of Virtually Designed Fragments Based on a Pharmacophore Model
| Designed Entity | Rationale for Design | Target Pharmacophoric Feature(s) |
| Fragment A: Small Aminopyridine | Designed to engage with the kinase hinge region. | HBA (pyridine nitrogen), HBD (amino group) |
| Fragment B: Substituted Benzyl Group | Designed to occupy a hydrophobic pocket adjacent to the main binding site. | H (alkyl substituent), AR (benzene ring) |
| Molecule C: Fused Imidazo-pyrimidine | A novel scaffold designed by combining features of known inhibitors to fit the overall pharmacophore. | HBA, HBD, AR |
This systematic, computer-aided approach accelerates the discovery cycle by prioritizing the synthesis and testing of compounds that have a high probability of being active. researchgate.net By integrating pharmacophore modeling into the de novo design process, researchers can move beyond incremental modifications and rationally engineer novel this compound derivatives with tailored biological activities.
**applications of 4 Phenyl 5 Chloro 1h Imidazole in Non Medicinal Fields**
Catalytic Applications in Organic Synthesis
The imidazole (B134444) core, functionalized with phenyl and chloro groups, provides a platform for the development of novel catalysts for a range of organic transformations.
Imidazole derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with various transition metals. researchgate.netnih.gov These metal complexes can exhibit significant catalytic activity. For instance, imidazole-containing ligands have been complexed with metals like cobalt(II), nickel(II), copper(II), manganese(II), and zinc(II) to create catalysts. nih.gov The nitrogen atoms in the imidazole ring can bind to metal ions, influencing the electronic and steric environment of the metal center, which in turn can be used to catalyze specific reactions such as cross-coupling reactions. While direct studies on 4-Phenyl-5-chloro-1H-imidazole as a ligand in widespread catalytic applications are not extensively documented in the provided results, the general principles of imidazole chemistry suggest its potential in this area. The synthesis of related N-arylimidazoles has been achieved using copper-catalyzed cross-coupling reactions, highlighting the utility of imidazole scaffolds in metal-catalyzed processes. acs.org
In the realm of organocatalysis, which avoids the use of metals, N-heterocyclic carbenes (NHCs) derived from imidazolium (B1220033) salts have become powerful tools. smolecule.com These catalysts are generated by deprotonating the imidazolium salt precursor. smolecule.com While not directly this compound, related imidazole derivatives have been used to generate NHC catalysts for various synthetic transformations. smolecule.com
Phase-transfer catalysis (PTC) is a technique that facilitates reactions between reagents in immiscible phases. operachem.com This is often achieved using phase-transfer agents like quaternary ammonium (B1175870) or phosphonium (B103445) salts. operachem.comresearchgate.net These catalysts work by transporting a reactant from one phase (e.g., aqueous) to another (e.g., organic) where the reaction can occur. operachem.com Although specific use of this compound as a phase-transfer catalyst is not detailed, the principles of PTC are relevant to the synthesis of various imidazole derivatives. For example, the alkylation of imidazoles can be carried out under phase-transfer conditions. acs.org
Materials Science Applications
The structural and electronic properties of this compound and its derivatives make them attractive building blocks for advanced materials with specific functions.
Imidazole derivatives are utilized in the synthesis of functional polymers and coordination compounds. They can be incorporated into larger molecular structures to influence the properties of the resulting materials. For example, imidazole derivatives can be used to create biopolymeric Schiff bases. evitachem.com The ability of the imidazole nitrogen to coordinate with metal ions also makes it a valuable component in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netsmolecule.com These materials have potential applications in areas such as gas storage, separation, and catalysis. The incorporation of the this compound unit can impart specific properties, such as enhanced thermal stability, to polymers like epoxy resins. vulcanchem.com
Table 1: Applications of Imidazole Derivatives in Materials Science
| Application Area | Specific Use | Relevant Compound Type |
| Functional Polymers | Enhancing thermal stability | Polymer additives vulcanchem.com |
| Coordination Compounds | Building blocks for catalysts and sensors | Metal complexes smolecule.com |
| Biopolymers | Synthesis of novel Schiff bases | Imidazole derivatives evitachem.com |
Substituted imidazoles often exhibit interesting photophysical properties, including fluorescence. smolecule.comacs.org This has led to their investigation as fluorescent probes for various analytical and biological applications. acs.orgbiosynth.com Some polysubstituted imidazole derivatives show excellent fluorescence in both solution and solid states. acs.org For instance, certain imidazole derivatives can act as fluorescent probes for detecting metal ions and other molecules. researchgate.net The specific substituents on the imidazole ring can be tuned to achieve desired fluorescence characteristics. acs.org Furthermore, the nonlinear optical (NLO) properties of some imidazole derivatives have been studied, suggesting their potential use in optical devices. researchgate.net
Agrochemical Applications
The biological activity of imidazole-containing compounds extends to the agricultural sector. Derivatives of imidazole have been investigated for their potential use as pesticides and herbicides due to their activity against various pests and fungi. smolecule.comevitachem.comlookchem.com For example, certain imidazole derivatives have shown antifungal properties that could be harnessed to protect crops. smolecule.com The development of cost-effective synthetic routes to imidazole-based compounds, such as those with potential anticoccidial activity, is an active area of research in agrochemistry. acs.org
**advanced Analytical Methodologies for Research and Development of 4 Phenyl 5 Chloro 1h Imidazole**
Chromatographic Separations and Quantification
Chromatography is a cornerstone technique for the separation and quantification of 4-Phenyl-5-chloro-1H-imidazole and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly vital for ensuring the quality and consistency of synthetic batches.
Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of imidazole-containing compounds due to its versatility and efficiency in separating molecules based on their hydrophobicity. researchgate.netnih.gov The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate separation from potential impurities.
Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 or C8 column, which provides effective retention for aromatic compounds. The mobile phase composition, a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (like acetonitrile (B52724) or methanol), is meticulously adjusted to optimize the resolution and retention time of the analyte. Isocratic elution is often preferred for its simplicity, but gradient elution may be employed for complex samples containing impurities with a wide range of polarities. selectscience.net UV detection is standard, with the wavelength selected based on the maximum absorbance of the this compound molecule to ensure high sensitivity. researchgate.net
Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. researchgate.netscielo.br Validation encompasses several parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
| Parameter | Typical Condition/Value |
|---|---|
| Chromatographic Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0-6.0) (e.g., 50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~225-254 nm (UV Detector) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. sums.ac.ir For imidazole (B134444) derivatives, which may have limited volatility, a derivatization step is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. gdut.edu.cnmdpi.com This typically involves reacting the imidazole with a derivatizing agent, such as isobutyl chloroformate, to form a more volatile derivative. gdut.edu.cn
The derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for definitive identification of volatile impurities, residual solvents, or synthetic byproducts. nih.gov GC-MS offers high sensitivity and is ideal for identifying unknown volatile species present in the synthetic batches of this compound. gdut.edu.cn
| Parameter | Typical Condition/Value |
|---|---|
| Derivatizing Agent | Isobutyl chloroformate in the presence of pyridine (B92270) and ethanol |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Inlet Temperature | 250-280 °C |
| Oven Temperature Program | Initial temp (e.g., 60 °C), ramped to a final temp (e.g., 280-300 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 m/z |
Trace Analysis and Impurity Profiling in Synthetic Batches
The identification and quantification of impurities in drug substances are critical for ensuring their quality and safety. selectscience.net Impurities can originate from various sources, including starting materials, intermediates, byproducts formed during synthesis, or degradation of the final compound. selectscience.netselectscience.net A comprehensive impurity profile is essential for controlling the manufacturing process of this compound.
Validated HPLC methods are the primary tool for impurity profiling, capable of separating and quantifying known and unknown impurities at trace levels. researchgate.net The high sensitivity of modern UV detectors allows for the detection of impurities at levels well below 0.1%. For impurities that co-elute with the main peak or other components, method development focuses on adjusting mobile phase composition, pH, or column type to achieve baseline separation.
When an unknown impurity is detected, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for structural elucidation. LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, providing molecular weight and fragmentation data for the unknown peak. Potential impurities in the synthesis of this compound could include unreacted starting materials, isomers, or byproducts from side reactions, such as incompletely chlorinated intermediates.
| Potential Impurity/Related Substance | Potential Origin | Primary Analytical Method |
|---|---|---|
| 4-Phenyl-1H-imidazole | Incomplete chlorination (starting material) | RP-HPLC, LC-MS |
| Starting materials for synthesis | Unreacted precursors | RP-HPLC, GC-MS |
| Positional Isomers | Side reactions during synthesis | RP-HPLC, LC-MS |
| Degradation Products | Instability under specific storage or process conditions | Stability-indicating HPLC |
| Residual Solvents | Purification/crystallization steps | Headspace GC-MS |
Electrochemical Sensing and Biosensor Development for Research Applications
Electrochemical sensors and biosensors represent a rapidly advancing field for the detection of a wide range of chemical and biological molecules. semanticscholar.org The development of a sensor for this compound could offer a simple, rapid, and cost-effective analytical tool for research purposes, such as monitoring its concentration in real-time during chemical reactions or in biological systems. nih.govrsc.org
An electrochemical sensor for this compound would typically be based on the modification of an electrode surface (e.g., glassy carbon electrode) with materials that enhance sensitivity and selectivity. nih.gov These modifications could include nanomaterials like graphene or gold nanoparticles to increase the electroactive surface area and improve conductivity. For enhanced selectivity, molecularly imprinted polymers (MIPs) could be synthesized. mdpi.com MIPs are created by polymerizing functional monomers around the target molecule (this compound), which acts as a template. After removal of the template, the polymer contains cavities that are specifically shaped to rebind the target molecule, allowing for highly selective detection. mdpi.com
Detection would likely be achieved using voltammetric techniques, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), which measure the current response resulting from the oxidation or reduction of the target molecule at the electrode surface. The resulting current signal would be proportional to the concentration of this compound, allowing for quantification. Key performance metrics for such a sensor would include a low limit of detection, a wide linear dynamic range, and high selectivity against interfering species. mdpi.com
| Component/Parameter | Description/Typical Value |
|---|---|
| Sensor Type | Electrochemical Sensor (e.g., Voltammetric) |
| Working Electrode | Glassy Carbon Electrode (GCE) or Screen-Printed Electrode (SPE) |
| Modification Material | Molecularly Imprinted Polymer (MIP), Graphene, Gold Nanoparticles |
| Recognition Element | Synthesized cavities in MIP specific to this compound |
| Detection Technique | Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV) |
| Transduction Signal | Redox current (oxidation/reduction peak) |
| Performance Goal (LOD) | Nanomolar (nM) to picomolar (pM) range |
| Performance Goal (Linear Range) | Several orders of magnitude (e.g., 10⁻⁹ to 10⁻⁵ M) |
**future Research Directions and Translational Potential for 4 Phenyl 5 Chloro 1h Imidazole**
Development of Next-Generation Analogues with Enhanced Selectivity and Efficacy
The development of new analogues of 4-Phenyl-5-chloro-1H-imidazole is a primary avenue for future research, aiming to enhance its potency and selectivity for specific biological targets. The imidazole (B134444) core is a versatile platform for chemical modification, allowing for the systematic alteration of its physicochemical properties. nih.gov
Future synthetic efforts will likely concentrate on several key modifications:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly impact the molecule's interaction with target proteins. For instance, studies on similar imidazole derivatives have shown that substitutions can influence anticancer and antimicrobial activities. sapub.orgnih.gov
Modification of the Imidazole Core: Alkylation or acylation at the N-1 position of the imidazole ring can alter the compound's solubility, lipophilicity, and metabolic stability. This strategy has been successfully employed to create derivatives with improved biological profiles.
Bioisosteric Replacement: Replacing the chloro or phenyl groups with other functional groups of similar size and electronic properties (bioisosteres) could lead to analogues with improved binding affinity and reduced off-target effects.
A systematic structure-activity relationship (SAR) study, guided by computational docking experiments, will be crucial in designing these next-generation analogues. nih.gov By correlating specific structural changes with biological activity, researchers can rationally design compounds with optimized efficacy and selectivity.
Table 1: Potential Modifications for Analogue Development
| Modification Site | Example Substituents | Potential Impact |
|---|---|---|
| Phenyl Ring | -OCH3, -NO2, -F, -OH | Altered electronic properties, improved target binding |
| Imidazole N-1 | Alkyl chains, Acyl groups | Enhanced solubility and metabolic stability |
| Chloro Group | -Br, -F, -CF3 | Modified lipophilicity and binding interactions |
Exploration of Novel Therapeutic Areas and Biological Targets
While imidazole derivatives are known for a broad spectrum of biological activities, the specific therapeutic potential of this compound remains an area ripe for exploration. ijfmr.com Current research on related compounds suggests several promising avenues.
Anticancer Agents: Many imidazole-based compounds have demonstrated significant anticancer activity. nih.gov Future studies should screen this compound and its analogues against a diverse panel of cancer cell lines to identify potential antiproliferative effects. Mechanistic studies could then explore targets such as protein kinases or enzymes involved in cancer cell metabolism. For example, some phenyl-imidazole derivatives are known inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape. nih.gov
Antimicrobial Agents: The imidazole nucleus is a core component of many antifungal and antibacterial drugs. researchgate.net Screening this compound against various pathogenic bacteria and fungi could reveal novel antimicrobial properties. nih.gov
Anti-inflammatory Agents: Certain pyridinyl-imidazole derivatives are known inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade. nih.gov Investigating the potential of this compound to modulate inflammatory pathways could open up its use in treating inflammatory diseases.
Identifying the specific molecular targets of this compound is a critical step in its development as a therapeutic agent. Techniques such as affinity chromatography and proteomics can be employed to isolate and identify the proteins that interact with the compound within a biological system.
Integration into Multi-Functional Hybrid Systems and Nanomaterials
The unique electronic and structural properties of the this compound scaffold make it a candidate for integration into advanced materials.
Hybrid Systems: The compound could be incorporated into hybrid inorganic-organic materials to create systems with combined functionalities. mdpi.com For example, attaching it to the surface of nanoparticles like titanium dioxide (TiO2) could yield materials with both photocatalytic and antimicrobial properties. mdpi.com
Nanomaterials for Drug Delivery: Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, could improve its bioavailability and allow for targeted delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy while minimizing systemic side effects.
Fluorescent Probes: By incorporating fluorophores or functional groups that exhibit aggregation-induced emission (AIE), derivatives of this compound could be developed as fluorescent sensors for detecting specific ions or biomolecules. nih.gov
The design of these multifunctional systems will require a deep understanding of the interactions between this compound and the other components of the hybrid material.
Advancements in Sustainable Synthetic Pathways and Large-Scale Production Methods
For any compound to be viable for widespread application, the development of efficient, cost-effective, and environmentally friendly synthetic methods is essential.
Green Chemistry Approaches: Future research should focus on developing "green" synthetic routes for this compound. This includes the use of non-toxic solvents, renewable starting materials, and catalytic reactions that minimize waste. taylorfrancis.com Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient and atom-economical approach to synthesizing complex imidazole derivatives. taylorfrancis.com
Continuous Flow Synthesis: For large-scale production, transitioning from traditional batch processing to continuous flow reactor systems can offer significant advantages. Flow chemistry allows for precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety.
Process Optimization: Detailed process development studies will be necessary to optimize reaction conditions for scalability. acs.org This includes refining purification protocols, such as crystallization, to consistently produce high-purity this compound suitable for pharmaceutical or materials science applications. Patents for related compounds describe refining methods that can achieve purity levels above 98%. google.com
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Challenges |
|---|---|---|
| Traditional Batch Synthesis | Well-established, suitable for small-scale | Scalability issues, potential for waste, less control |
| Multi-Component Reactions | High atom economy, one-pot synthesis, efficiency | Requires careful optimization of reaction conditions |
| Continuous Flow Chemistry | High reproducibility, enhanced safety, scalability | Higher initial equipment cost, requires specialized expertise |
Deepening Mechanistic Insights through Advanced Biophysical and Imaging Techniques
A thorough understanding of how this compound interacts with its biological targets at the molecular level is fundamental for its rational design and application.
Biophysical Techniques: A suite of biophysical methods can be employed to characterize the binding kinetics and thermodynamics of the compound with its target proteins. frontiersin.org
Isothermal Titration Calorimetry (ITC): Can directly measure the heat changes upon binding, providing data on binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction. frontiersin.orgpurdue.edu
Surface Plasmon Resonance (SPR): A label-free technique that can determine the on- and off-rates of the binding interaction, providing a detailed kinetic profile. frontiersin.org
Fluorescence Resonance Energy Transfer (FRET): Can be used to study protein-protein interactions and how they are modulated by the binding of the compound. nih.gov
Advanced Imaging Techniques: Visualizing the distribution and target engagement of this compound within living cells and organisms is crucial for understanding its mechanism of action. nih.govresearchgate.net
Fluorescence Microscopy: By tagging the compound with a fluorescent dye, its subcellular localization and accumulation in specific organelles can be visualized.
NIR-II Fluorescence Imaging: For in vivo studies, imaging in the second near-infrared window (1000–1700 nm) allows for deep tissue penetration with high resolution and reduced autofluorescence, enabling the tracking of the compound in a whole-animal model. nih.gov
The application of these advanced analytical techniques will provide invaluable insights into the molecular mechanisms underlying the biological effects of this compound, guiding its future development as a therapeutic agent or advanced material. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Phenyl-5-chloro-1H-imidazole?
- Methodological Answer : A high-yield synthesis involves hydrogenation of a substituted benzamide precursor. Key steps include:
- Using Raney nickel instead of palladium on carbon (Pd/C) to avoid hydrodechlorination byproducts .
- Optimizing solvent choice (ethanol or water) and reaction time (4 hours at 45°C) for cyclization .
- Employing NaOH as a strong base to promote Schiff base formation and subsequent dehydration to form the imidazole ring .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Use LC-MS to monitor intermediate formation (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)-4-chlorobenzamide). For the final product, employ:
- FTIR to confirm functional groups (e.g., C-Cl stretch at ~550 cm⁻¹).
- ¹H/¹³C NMR to verify regiochemistry and substituent positions .
Advanced Research Questions
Q. How can the 5-chloro position be selectively functionalized for derivatization?
- Methodological Answer : Utilize Suzuki-Miyaura cross-coupling under the following conditions:
- Catalyst: Pd₂(dba)₃ with tri-tert-butylphosphonium tetrafluoroborate .
- Base: Potassium phosphate in toluene at 100°C for 16 hours .
- Boronic acid partners: Aryl/heteroaryl boronic acids to introduce diverse substituents (e.g., 2-methylphenyl, 2-fluorophenyl) .
Q. How to mitigate dehalogenation byproducts during hydrogenation?
- Methodological Answer :
- Avoid Pd/C catalysts, which promote undesired C-Cl bond cleavage.
- Substitute with Raney nickel , which preserves the chloro-substituent .
- Monitor reactions via LC-MS to detect early-stage byproducts (e.g., N-(1-amino-3-oxoprop-1-en-2-yl)benzamide) .
Q. What strategies improve regioselectivity in imidazole ring substitution?
- Methodological Answer :
- Electronic effects : Electron-withdrawing groups (e.g., -Cl) direct substitution to specific positions.
- Steric control : Bulky substituents (e.g., 2,5-difluorophenyl) influence cross-coupling outcomes .
Q. How to resolve contradictions in spectral data for imidazole derivatives?
- Methodological Answer :
- Perform 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
- Cross-validate with X-ray crystallography (using SHELX programs) for absolute configuration .
Methodological Best Practices
Q. What analytical techniques are critical for reaction optimization?
- Answer :
- High-Throughput Screening (HTS) : Test solvent/base combinations (e.g., ethanol vs. water, NaOH vs. Na₂CO₃) .
- Design of Experiments (DoE) : Use factorial designs to assess temperature (25°C vs. 45°C) and catalyst loading .
Q. How to validate synthetic scalability for multi-gram preparations?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
